Diiodo(p-cymene)ruthenium(II)dimmer
Overview
Description
Diiodo(p-cymene)ruthenium(II)dimer, also known as di-μ-iodo(p-cymene)iodoruthenium(II), is a coordination compound with the empirical formula C20H28I4Ru2. It is a ruthenium-based complex that features two ruthenium atoms bridged by two iodide ligands and coordinated to p-cymene ligands. This compound is known for its catalytic properties and is widely used in various chemical reactions.
Mechanism of Action
Target of Action
Diiodo(p-cymene)ruthenium(II)dimmer, also known as iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
The compound interacts with its targets by facilitating the breaking and forming of chemical bonds, thereby enabling the conversion of reactants to products . This is achieved through the unique electronic and steric properties of the ruthenium center in the compound, which allows it to interact with a variety of substrates.
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific reactions it catalyzes. For instance, it can be involved in ruthenium-catalyzed hydrogenation, preparation of Walphos-type ferrocenyl-aryl diphosphine ligands, ruthenium-catalyzed synthesis reactions, and enantioselective hydrogenation of ketones and olefins . The downstream effects of these reactions can vary widely, depending on the specific substrates and products involved.
Pharmacokinetics
It is known to be insoluble in water , which may impact its bioavailability and distribution if it were to be used in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are the successful catalysis of the reactions it is involved in . This results in the efficient transformation of reactants into desired products, which can have various implications depending on the specific reaction.
Biochemical Analysis
Biochemical Properties
Diiodo(p-cymene)ruthenium(II)dimer plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate reactions. For instance, it is known to catalyze hydrogenation reactions and the synthesis of Walphos-type ferrocenyl-aryl diphosphine ligands . The nature of these interactions often involves the coordination of the ruthenium center with the active sites of enzymes, leading to enhanced catalytic activity.
Cellular Effects
Diiodo(p-cymene)ruthenium(II)dimer has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Diiodo(p-cymene)ruthenium(II)dimer can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it has been reported to inhibit the proliferation of certain cell lines, thereby demonstrating its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of Diiodo(p-cymene)ruthenium(II)dimer involves its interaction with biomolecules at the molecular level. It binds to DNA and proteins, leading to enzyme inhibition or activation. For example, Diiodo(p-cymene)ruthenium(II)dimer can inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diiodo(p-cymene)ruthenium(II)dimer have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to Diiodo(p-cymene)ruthenium(II)dimer can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diiodo(p-cymene)ruthenium(II)dimer can be synthesized through the reaction of ruthenium trichloride with p-cymene and potassium iodide in an appropriate solvent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired dimeric complex. The reaction can be represented as follows:
RuCl3+p-cymene+KI→Diiodo(p-cymene)ruthenium(II)dimer+KCl
Industrial Production Methods
While specific industrial production methods for diiodo(p-cymene)ruthenium(II)dimer are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diiodo(p-cymene)ruthenium(II)dimer is known to undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often serving as a catalyst.
Reduction: It can also be involved in reduction reactions, particularly in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions are common, where the iodide ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using ligands like phosphines or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can produce new ruthenium complexes with different ligands.
Scientific Research Applications
Diiodo(p-cymene)ruthenium(II)dimer has a wide range of scientific research applications, including:
Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: Diiodo(p-cymene)ruthenium(II)dimer is utilized in industrial processes that require efficient and selective catalysis.
Comparison with Similar Compounds
Similar Compounds
Dichloro(p-cymene)ruthenium(II)dimer: This compound is similar in structure but contains chloride ligands instead of iodide ligands.
Chiralyst P978: Another ruthenium-based catalyst with similar applications.
Uniqueness
Diiodo(p-cymene)ruthenium(II)dimer is unique due to its iodide ligands, which can influence its reactivity and catalytic properties. The presence of iodide ligands can enhance certain types of reactions, making this compound particularly useful in specific catalytic applications.
Properties
IUPAC Name |
iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14.4HI.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;+1;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDWKJLYOICNJB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Ru]I.[Ru-]([IH+])([IH+])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30I4Ru2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745829 | |
Record name | iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
980.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90614-07-6 | |
Record name | iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-iodo-(p-cymene)-ruthenium(II)-dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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